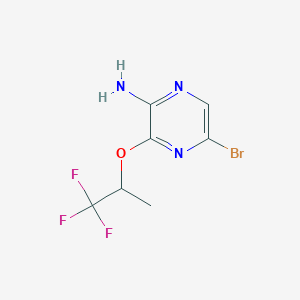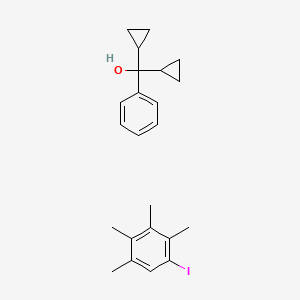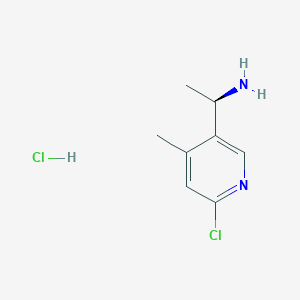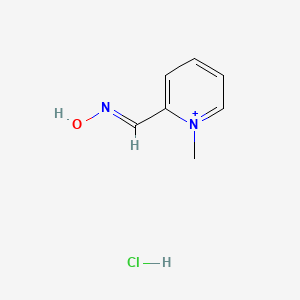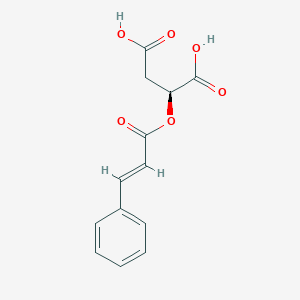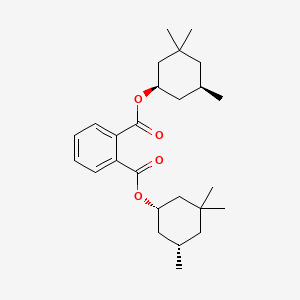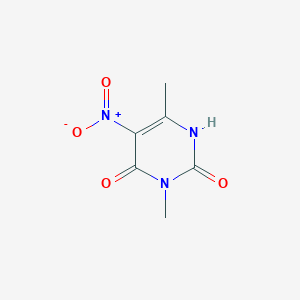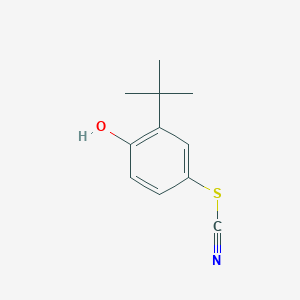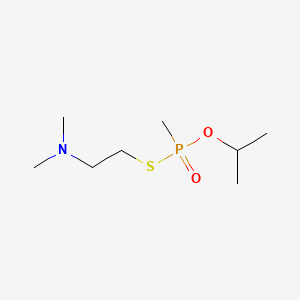
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester is a chemical compound known for its application as a nerve agent It is an organophosphorus compound, characterized by the presence of phosphorus, sulfur, and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester involves several steps. One common method includes the reaction of methyl phosphonothioic dichloride with 2-(dimethylamino)ethyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the final product’s purity.
Análisis De Reacciones Químicas
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioic acid esters. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonothioic acid oxides, while reduction produces phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, especially its role as a cholinesterase inhibitor.
Medicine: Research into its potential therapeutic uses is ongoing, although its high toxicity limits its direct application in medicine.
Industry: It is used in the development of pesticides and other agrochemicals, leveraging its potent biological activity.
Mecanismo De Acción
The primary mechanism of action for phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of muscles, glands, and central nervous system structures. This overstimulation can result in severe physiological effects, including muscle paralysis and respiratory failure.
Comparación Con Compuestos Similares
Phosphonothioic acid, methyl-, S-(2-(dimethylamino)ethyl) O-(1-methylethyl) ester is similar to other organophosphorus nerve agents such as:
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: This compound has a similar structure but with diethylamino groups instead of dimethylamino groups.
O-Ethyl S-2-diisopropylaminoethyl methylphosphonothioate:
O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate: This compound also shares structural similarities but differs in its ester and amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
21068-52-0 |
|---|---|
Fórmula molecular |
C8H20NO2PS |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[methyl(propan-2-yloxy)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C8H20NO2PS/c1-8(2)11-12(5,10)13-7-6-9(3)4/h8H,6-7H2,1-5H3 |
Clave InChI |
KVZCMFFNJDSYBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C)SCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


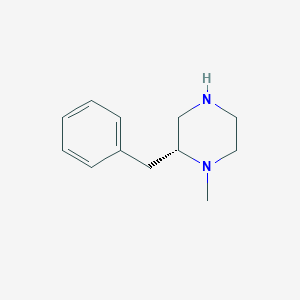
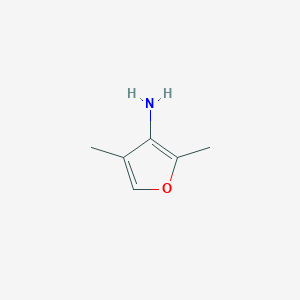
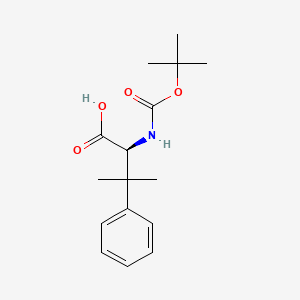

![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)
